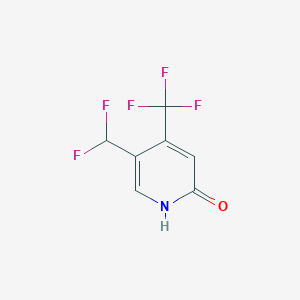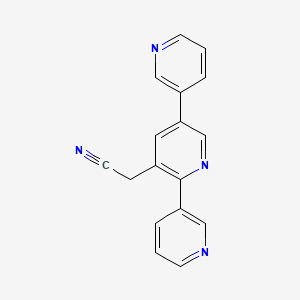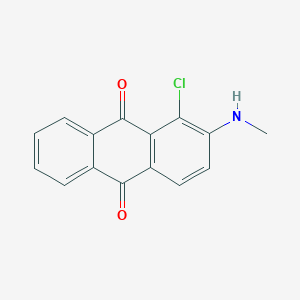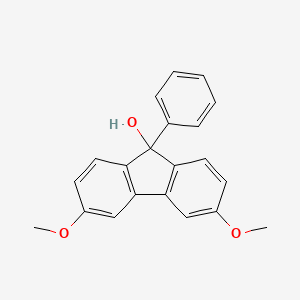![molecular formula C17H11NO5 B15249178 Glycine, N-[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]- CAS No. 204907-49-3](/img/structure/B15249178.png)
Glycine, N-[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]- is a complex organic compound known for its unique structure and properties. This compound is often used in various scientific research applications due to its ability to form stable complexes with metals and other substances.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]- typically involves the reaction of glycine with 9,10-dihydro-9,10-dioxo-2-anthracenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, N-[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the anthracenyl moiety.
Substitution: Substitution reactions can occur at the glycine or anthracenyl parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxyanthracene compounds.
Wissenschaftliche Forschungsanwendungen
Glycine, N-[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a complexing agent in various analytical techniques.
Biology: Employed in studies involving metal ion interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Wirkmechanismus
The mechanism by which Glycine, N-[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]- exerts its effects involves its ability to form stable complexes with metal ions. This interaction can influence various biochemical pathways and processes, making it a valuable tool in research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alizarin Complexone: Similar in structure and used for metal ion complexation.
Mitoxantrone Carboxylic Acid: Shares some structural features and is used in similar applications.
Uniqueness
What sets Glycine, N-[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]- apart is its specific combination of glycine and anthracenyl moieties, which provides unique properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
204907-49-3 |
|---|---|
Molekularformel |
C17H11NO5 |
Molekulargewicht |
309.27 g/mol |
IUPAC-Name |
2-[(9,10-dioxoanthracene-2-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C17H11NO5/c19-14(20)8-18-17(23)9-5-6-12-13(7-9)16(22)11-4-2-1-3-10(11)15(12)21/h1-7H,8H2,(H,18,23)(H,19,20) |
InChI-Schlüssel |
BWKFLZCYESDCKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


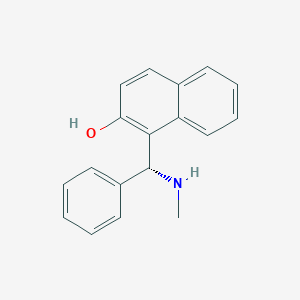
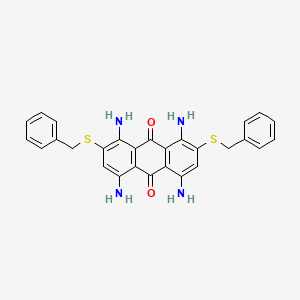
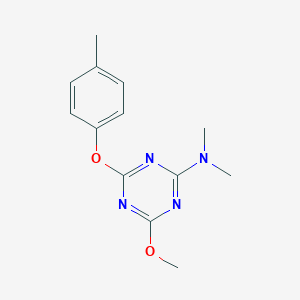
![2,2'-Dimethyl[9,9'-bianthracene]-9,9'(10H,10'H)-diol](/img/structure/B15249117.png)
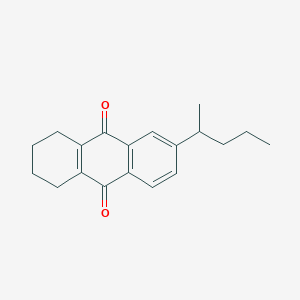
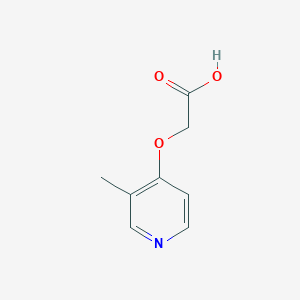

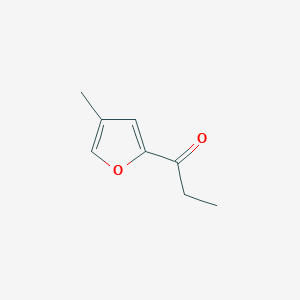
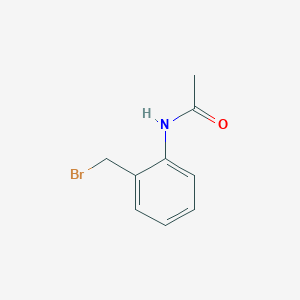
![(2S)-N-(4-fluorophenyl)-2-[(2S)-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-4-yl]propanamide](/img/structure/B15249185.png)
